3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H13F3N2 It is a derivative of aniline, where the aniline ring is substituted with a pyrrolidine ring at the 3-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline typically involves the following steps:
Nitration of Aniline: Aniline is first nitrated to introduce a nitro group at the desired position.
Reduction of Nitro Group: The nitro group is then reduced to an amine group.
Introduction of Pyrrolidine Ring: The amine group is reacted with pyrrolidine to form the pyrrolidinyl derivative.
Introduction of Trifluoromethyl Group: Finally, the trifluoromethyl group is introduced using a suitable trifluoromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used in biological studies to understand its interactions with various biomolecules and its potential therapeutic effects.
Industrial Applications: It is investigated for its use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and trifluoromethyl group contribute to its unique chemical properties, allowing it to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline: This compound has a similar structure but with different substitution positions.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolidine ring but have different core structures.
Uniqueness
3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the pyrrolidine ring and trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13F3N2 |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
3-pyrrolidin-1-yl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)8-5-9(15)7-10(6-8)16-3-1-2-4-16/h5-7H,1-4,15H2 |
InChI Key |
MUTOJBMAXPXCKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.